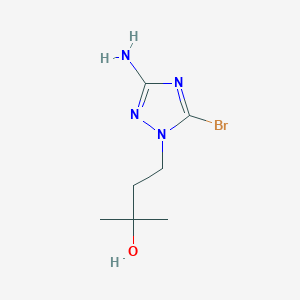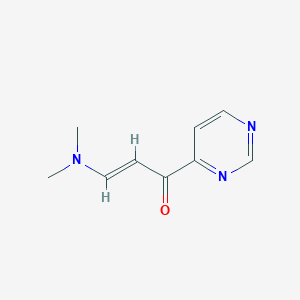
3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a pyrimidinyl group, and a propenone moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one typically involves the reaction of pyrimidin-4-ylacetonitrile with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a larger scale. The use of automated systems and advanced purification methods ensures the high purity and quality of the final product.
化学反应分析
Types of Reactions
3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the pyrimidinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays, helping to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological pathways.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(Dimethylamino)-1-(pyrimidin-2-yl)prop-2-en-1-one: Similar structure but with the pyrimidine ring positioned differently.
3-(Methylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
Uniqueness
3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
(E)-3-(dimethylamino)-1-pyrimidin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H11N3O/c1-12(2)6-4-9(13)8-3-5-10-7-11-8/h3-7H,1-2H3/b6-4+ |
InChI 键 |
CJEKHVMFQHKICD-GQCTYLIASA-N |
手性 SMILES |
CN(C)/C=C/C(=O)C1=NC=NC=C1 |
规范 SMILES |
CN(C)C=CC(=O)C1=NC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline](/img/structure/B13074274.png)
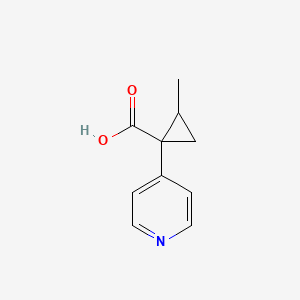


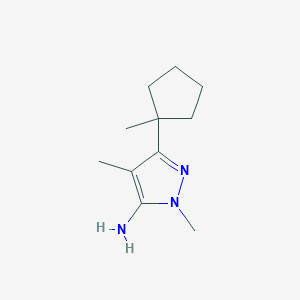
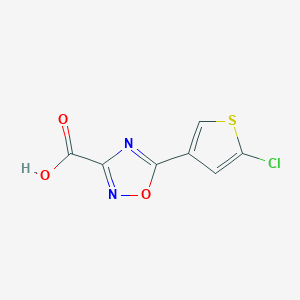
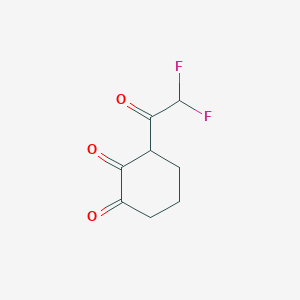
![1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
![[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13074303.png)
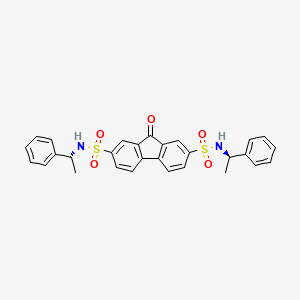
![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)
![(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid](/img/structure/B13074314.png)

